molecular formula C13H9IO B1349951 2-Iodobenzophenone CAS No. 25187-00-2

2-Iodobenzophenone

Cat. No.: B1349951
CAS No.: 25187-00-2
M. Wt: 308.11 g/mol
InChI Key: MEIFVWINIHKENC-UHFFFAOYSA-N
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Description

2-Iodobenzophenone is an aromatic organic compound. It is widely used in scientific experiments due to its unique properties. The compound has a molecular formula of C13H9IO and an average mass of 308.114 Da .


Synthesis Analysis

This compound can be synthesized via a Friedel-Crafts acylation route from benzoyl chloride and biphenyl . Another method involves the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to another benzene ring substituted with an iodine atom .


Physical and Chemical Properties Analysis

This compound has a melting point of 31-32°C . It has a density of 1.63 g/cm³ and a boiling point of 143°C under a pressure of 0.3 Torr .

Scientific Research Applications

Synthesis and Catalytic Applications

2-Iodobenzophenone has been utilized in various synthetic and catalytic applications. Notably, it serves as an integral component in intramolecular cyclizations. For example, Cu(I)-catalyzed cyclizations of substituted 2-iodobenzophenones under thermal and microwave conditions facilitate the synthesis of fluorene analogues with high yields and short reaction times, offering a valuable alternative to other protocols (Haggam, 2013). Additionally, this compound derivatives have been used in oxidative dearomatization processes. For instance, chloro(diphenyl)-λ3-iodane treatment of 2-methylphenols leads to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives (Quideau et al., 2005).

Organic Synthesis and Molecular Transformations

This compound is also crucial in the synthesis of complex organic compounds. For example, 2-iodoxybenzoic acid, a derivative of this compound, is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions. This method was demonstrated in a total synthesis of the marine indole alkaloid eudistomin U (Panarese & Waters, 2010). Furthermore, this compound derivatives have been applied in the preparation of phosphane-based building blocks for labeling reactions using the traceless Staudinger Ligation, which is significant in labeling biologically active molecules (Mamat & Köckerling, 2014).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, derivatives of this compound have been utilized in various methods. For example, a procedure involving solid-phase extraction followed by liquid chromatography-tandem mass spectrometry has been developed for the determination of hydroxylated benzophenone UV absorbers in environmental water samples. This method involves concentrating compounds using a solid-phase extraction cartridge, followed by determination through liquid chromatography-tandem mass spectrometry, highlighting the relevance of benzophenone derivatives in environmental analysis (Negreira et al., 2009).

Photolytic and Oxidative Properties

The photolytic and oxidative properties of this compound derivatives have been a subject of study as well. For example, the photolysis of 2-iodophenol, a related compound, in aqueous solutions has been investigated, revealing pathways for heterolytic dehalogenation and the formation of various organic compounds through irradiation. This study provides insights into the reaction mechanisms and efficiencies of these pathways in the halogenophenol series, underscoring the chemical versatility of iodine-based organic compounds (Bonnichon et al., 2003).

Synthetic Applications in Organic Chemistry

Organohypervalent iodine reagents, closely related to this compound, have been extensively used as versatile and environmentally friendly oxidants in organic synthesis. These reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, play significant roles in various synthetic applications, including the oxidation of complex organic molecules. The development of these reagents highlights the role of this compound derivatives in facilitating diverse synthetic transformations (Zhdankin, 2011).

Synthesis of Heterocyclic Compounds

This compound derivatives are instrumental in the synthesis of heterocyclic compounds. For instance, palladium-catalyzed cascade reactions of O-alkylated 2-iodophenol have been explored to synthesize novel dihydrobenzofurans. This process involves an efficient tandem cyclization/anion capture reaction, yielding 3,3-disubstituted-2,3-dihydrobenzofurans. Such synthetic pathways expand the library of heterocyclic compounds, demonstrating the versatility of this compound derivatives in organic chemistry (Szlosek-Pinaud et al., 2007).

Safety and Hazards

2-Iodobenzophenone is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

While specific future directions for 2-Iodobenzophenone are not mentioned in the search results, it’s worth noting that iodobenzophenones, in general, have potential for further exploration in the field of organic synthesis. Their unique reactivity makes them valuable tools for the development of new synthetic methodologies .

Properties

IUPAC Name

(2-iodophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIFVWINIHKENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374758
Record name 2-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25187-00-2
Record name 2-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-iodobenzophenone be used to synthesize other valuable compounds?

A1: Yes, this compound is a useful precursor in organic synthesis. For example, it can be transformed into substituted fluoren-9-ones via a palladium-catalyzed cyclization reaction. [] This reaction can be accelerated significantly using microwave irradiation, leading to higher yields in shorter reaction times. []

Q2: Does the presence of the iodine atom in this compound impact its photochemical properties compared to benzophenone?

A2: Yes, the presence of the iodine atom can significantly alter the triplet excited state of the molecule. While benzophenone typically exhibits a (n,π) triplet excited state, calculations suggest that this compound forms an intramolecular triplet exciplex with (σ,π*) character. [, ] This exciplex arises from the interaction between the iodine lone pairs and the oxygen lone pairs in the excited state. [, ]

Q3: What is unique about the (σ,π) triplet excited state predicted for this compound?

A3: Unlike typical (n,π) states, the (σ) exciplex in this compound is predicted to have significant spin density localized on the iodine atom. [, ] This unusual electronic distribution could lead to distinct reactivity compared to benzophenone or other ketones with traditional (n,π) triplet states.

Q4: Is the formation of the (σ,π) triplet exciplex limited to this compound?

A4: Research suggests that this phenomenon is not limited to this compound. Theoretical calculations predict that similar intramolecular triplet exciplexes should form in other ketones possessing halogen or nucleophilic substituents capable of interacting with the carbonyl group, provided a suitable ring size (at least five-membered) can be achieved. [, ]

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